![molecular formula C12H15ClN2O2 B1434764 [3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 1803561-63-8](/img/structure/B1434764.png)
[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
Overview
Description
Scientific Research Applications
Anticancer Research
Benzofuran derivatives have been identified to possess significant anticancer activities . For instance, certain substituted benzofurans have shown dramatic effects against cancer cells . The core structure of benzofuran is a common feature in many biologically active compounds, which can be utilized to design novel therapies with enhanced efficacy .
Anti-Hepatitis C Virus Activity
Recent discoveries have highlighted the potential of benzofuran compounds in treating viral infections. Specifically, macrocyclic benzofuran compounds have demonstrated anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .
Synthesis of Complex Benzofuran Compounds
The synthesis of complex benzofuran derivatives is of great interest in medicinal chemistry. Novel methods, such as free radical cyclization cascades, have been developed to construct these compounds, which are challenging to prepare otherwise .
Structure-Activity Relationship (SAR) Studies
Benzofuran derivatives are valuable in SAR studies to understand the relationship between chemical structure and biological activity. These studies guide medicinal chemists in designing new drugs with targeted therapeutic effects .
properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-7-10-6-11(14-16-10)8-1-2-12-9(5-8)3-4-15-12;/h1-2,5,10H,3-4,6-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZESUHLXELEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NOC(C3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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